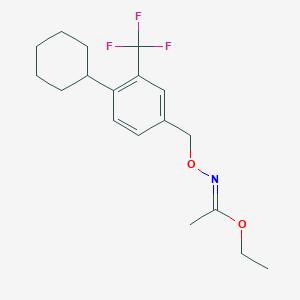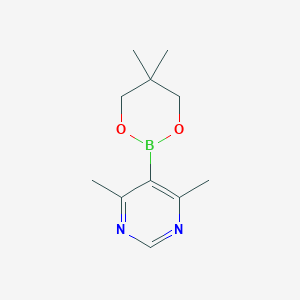
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine: is a chemical compound that features a pyrimidine ring substituted with a dioxaborinane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can also occur, often targeting the pyrimidine ring. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring. Halogenation and alkylation are common types of substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often require a catalyst and are conducted under reflux conditions.
Major Products:
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts different chemical reactivity and biological activity. The pyrimidine ring can participate in additional types of reactions, such as nucleophilic substitution, which are not possible with the pyrazole or phenyl derivatives .
Propiedades
Fórmula molecular |
C11H17BN2O2 |
|---|---|
Peso molecular |
220.08 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-10(9(2)14-7-13-8)12-15-5-11(3,4)6-16-12/h7H,5-6H2,1-4H3 |
Clave InChI |
SEKJHIXPKGHBFW-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(N=CN=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



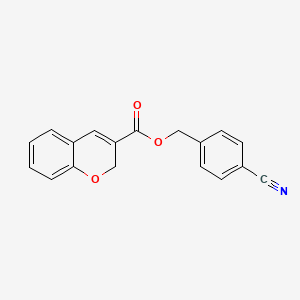
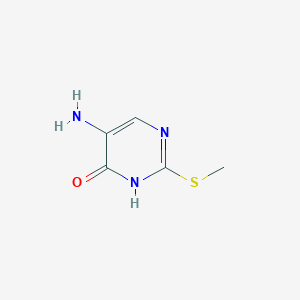

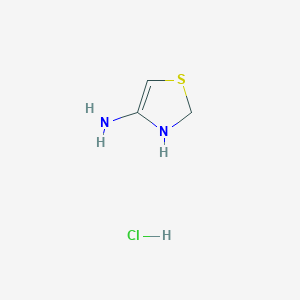
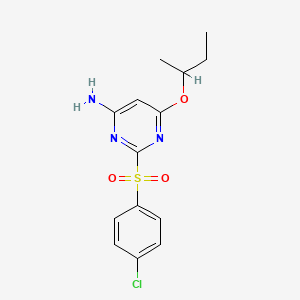

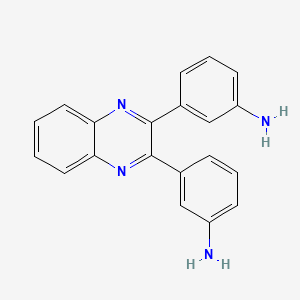
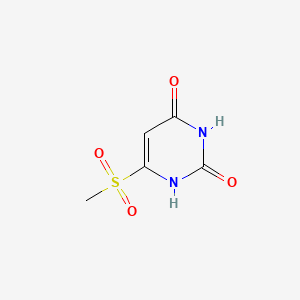
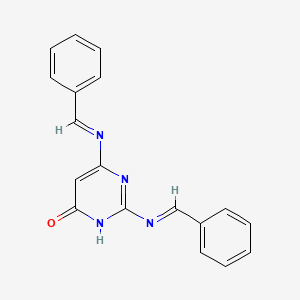

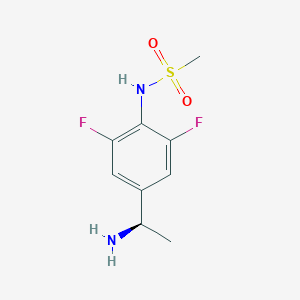
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
